REACTION_CXSMILES
|
[C:1]([O-])([O-])=O.[Cs+].[Cs+].[O:7]=[C:8]([CH2:14][CH3:15])[CH2:9][CH2:10][C:11]([OH:13])=[O:12].IC.CCOC(C)=O>CN(C=O)C.O>[O:7]=[C:8]([CH2:14][CH3:15])[CH2:9][CH2:10][C:11]([O:13][CH3:1])=[O:12] |f:0.1.2|
|
Name
|
Cs2CO3
|
Quantity
|
8.15 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
5.79 g
|
Type
|
reactant
|
Smiles
|
O=C(CCC(=O)O)CC
|
Name
|
|
Quantity
|
6.81 g
|
Type
|
reactant
|
Smiles
|
IC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at ambient temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the organic layer was washed with 3×250 mL of H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was then dried over Na2SO4 anhydrous
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |